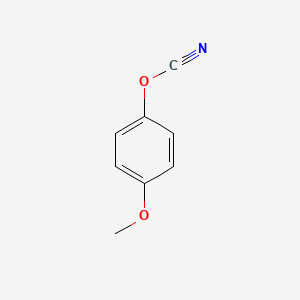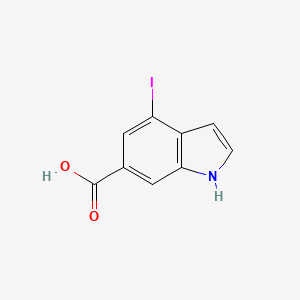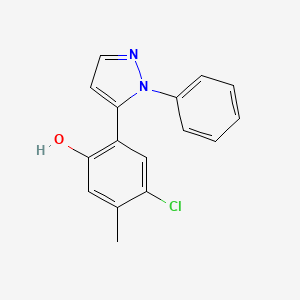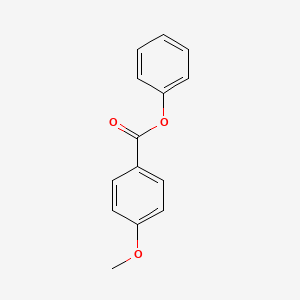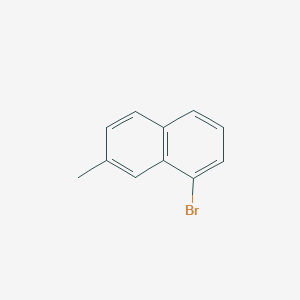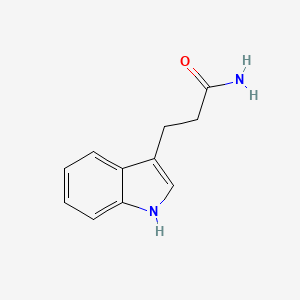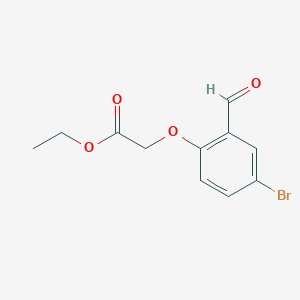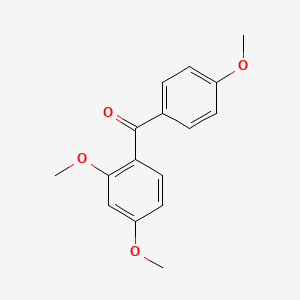
(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone
Descripción general
Descripción
“(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone” is a chemical compound with the linear formula C16H16O4 . It has a molecular weight of 272.304 .
Synthesis Analysis
The synthesis of this compound involves the use of 1,3-dimethoxybenzene and p-anisoyl chloride . The reaction is carried out in methylene chloride, with anhydrous aluminum chloride added slowly to the reaction mixture . After stirring, the contents of the flask are carefully poured into a mixture of ice and dilute hydrochloric acid . The organic fraction is separated and washed with water . The solvent is removed on a rotary evaporator, leaving an oily product that solidifies on standing .Molecular Structure Analysis
The molecular structure of “(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone” is represented by the formula C16H16O4 . It has an average mass of 272.296 Da and a monoisotopic mass of 272.104858 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone” have been described in the Synthesis Analysis section. The reaction involves the use of 1,3-dimethoxybenzene and p-anisoyl chloride in methylene chloride, with anhydrous aluminum chloride as a catalyst .Physical And Chemical Properties Analysis
“(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone” is a solid at room temperature . It has a molecular weight of 272.3 g/mol .Aplicaciones Científicas De Investigación
1. Potential in Anticancer Research
(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone has been explored for its potential use in cancer research. Studies have identified its role in inhibiting tubulin polymerization and inducing apoptosis in cancer cells. For instance, a study found that this compound exhibited potent cytotoxicity in various tumor cell lines, indicating its potential as an anticancer agent (Magalhães et al., 2013). Another research effort demonstrated its ability to augment the efficacy of 5-fluorouracil, a commonly used chemotherapy drug, in treating tumors in mice (Magalhães et al., 2011).
2. Exploring Molecular Modifications
There is significant interest in modifying the molecular structure of (2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone for enhanced biological activity. Studies like those by Hayakawa et al. (2004) have focused on designing and synthesizing derivatives of this compound to improve its biological stability and potency against cancer cells (Hayakawa et al., 2004). Such efforts are crucial for developing more effective anticancer drugs.
Safety And Hazards
Propiedades
IUPAC Name |
(2,4-dimethoxyphenyl)-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-18-12-6-4-11(5-7-12)16(17)14-9-8-13(19-2)10-15(14)20-3/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFTDVICZBGDMMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40291793 | |
| Record name | (2,4-dimethoxyphenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40291793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone | |
CAS RN |
4038-15-7 | |
| Record name | 4038-15-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78015 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (2,4-dimethoxyphenyl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40291793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


